molecular formula C20H22N2O4 B3569821 4-benzyl-1-(4-methoxy-3-nitrobenzoyl)piperidine

4-benzyl-1-(4-methoxy-3-nitrobenzoyl)piperidine

Cat. No. B3569821
M. Wt: 354.4 g/mol
InChI Key: JZIACAOHSOXLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-(4-methoxy-3-nitrobenzoyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It possesses a unique chemical structure that makes it an attractive target for scientific research.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(4-methoxy-3-nitrobenzoyl)piperidine is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in the regulation of immune responses.
Biochemical and Physiological Effects
Studies have shown that 4-benzyl-1-(4-methoxy-3-nitrobenzoyl)piperidine can exert a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to decrease the expression of matrix metalloproteinases (MMPs), enzymes that play a critical role in the degradation of extracellular matrix proteins. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumor cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-benzyl-1-(4-methoxy-3-nitrobenzoyl)piperidine in lab experiments is its high potency and selectivity. It can be used at low concentrations to exert its therapeutic effects. Additionally, it has been shown to be relatively safe and well-tolerated in animal models. However, one of the major limitations of using this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several potential future directions for research on 4-benzyl-1-(4-methoxy-3-nitrobenzoyl)piperidine. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify potential molecular targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans for the treatment of various diseases.
In conclusion, 4-benzyl-1-(4-methoxy-3-nitrobenzoyl)piperidine is a promising compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and potent pharmacological properties make it an attractive target for scientific research. Further studies are needed to fully understand its mechanism of action and evaluate its potential for clinical use.

Scientific Research Applications

4-benzyl-1-(4-methoxy-3-nitrobenzoyl)piperidine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-methoxy-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-26-19-8-7-17(14-18(19)22(24)25)20(23)21-11-9-16(10-12-21)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIACAOHSOXLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperidin-1-yl)(4-methoxy-3-nitrophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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